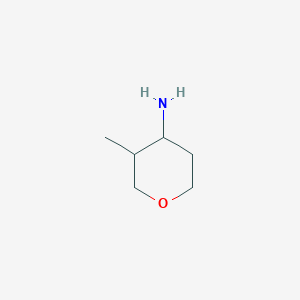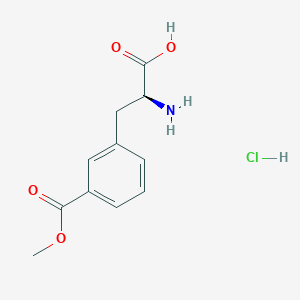
Einecs 240-845-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 240-845-4, also known as potassium antimonide, is a chemical compound with the molecular formula K₃Sb. It is a compound of antimony and potassium, where antimony is in the oxidation state of -3. This compound is typically used in various industrial and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium antimonide can be synthesized through the direct reaction of potassium and antimony. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The general reaction is as follows:
3K+Sb→K3Sb
This reaction requires high temperatures, usually around 300-400°C, to ensure complete reaction.
Industrial Production Methods
In industrial settings, potassium antimonide is produced by heating a mixture of potassium and antimony in a controlled environment. The process involves:
Mixing: Potassium and antimony are mixed in stoichiometric amounts.
Heating: The mixture is heated in a furnace at temperatures ranging from 300-400°C.
Cooling: The product is then cooled under an inert atmosphere to prevent oxidation.
Análisis De Reacciones Químicas
Types of Reactions
Potassium antimonide undergoes several types of chemical reactions, including:
Oxidation: When exposed to air, potassium antimonide can oxidize to form potassium oxide and antimony trioxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Potassium antimonide can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at room temperature.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various halides or other reactive compounds.
Major Products
Oxidation: Potassium oxide (K₂O) and antimony trioxide (Sb₂O₃).
Reduction: Elemental potassium and antimony.
Substitution: Various potassium salts and antimony compounds.
Aplicaciones Científicas De Investigación
Potassium antimonide is used in various scientific research applications, including:
Chemistry: As a reagent in synthesis and catalysis.
Biology: In studies involving antimony’s biological effects.
Industry: Used in the production of semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism by which potassium antimonide exerts its effects involves the interaction of potassium and antimony ions with various molecular targets. In biological systems, antimony compounds can interact with enzymes and proteins, potentially inhibiting their function. In industrial applications, potassium antimonide’s unique electronic properties make it useful in semiconductor technology.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium antimonide (Na₃Sb)
- Lithium antimonide (Li₃Sb)
- Calcium antimonide (Ca₃Sb₂)
Uniqueness
Potassium antimonide is unique due to its specific electronic properties and reactivity. Compared to sodium antimonide and lithium antimonide, potassium antimonide has a different reactivity profile and is more stable under certain conditions. Its use in semiconductor technology also sets it apart from other antimonides.
Propiedades
InChI |
InChI=1S/3K.Sb/q3*+1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUVTJHWOQVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].[K+].[Sb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K3Sb+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.055 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16823-94-2 |
Source


|
| Record name | Antimony, compd. with potassium (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with potassium (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with potassium (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Acetamide, N-[4-(3-oxopropyl)phenyl]-](/img/structure/B3367249.png)

![Disodium 2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[(1e)-3-methyltriaz-1-ene-1,3-diyl]}diethanesulfonate](/img/structure/B3367254.png)


![2,3-Dimethylfuro[3,2-c]pyridine](/img/structure/B3367279.png)
